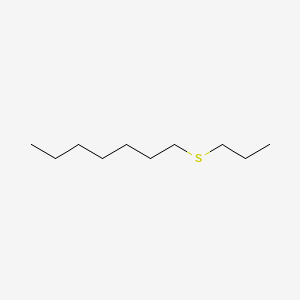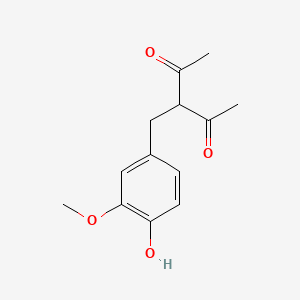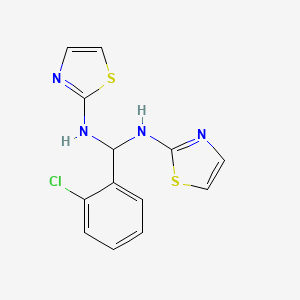![molecular formula C19H30O2 B14686370 10a,12a-Dimethyl-4a,4b,5,6,6a,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-4h-naphtho[2,1-f]chromen-8-ol CAS No. 28414-87-1](/img/structure/B14686370.png)
10a,12a-Dimethyl-4a,4b,5,6,6a,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-4h-naphtho[2,1-f]chromen-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10a,12a-Dimethyl-4a,4b,5,6,6a,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-4h-naphtho[2,1-f]chromen-8-ol is a complex organic compound with a unique structure that includes multiple fused rings and hydroxyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10a,12a-Dimethyl-4a,4b,5,6,6a,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-4h-naphtho[2,1-f]chromen-8-ol typically involves multi-step organic reactions. These steps often include cyclization reactions, reduction processes, and functional group modifications. Specific reagents and catalysts are used to facilitate these transformations, ensuring the desired stereochemistry and functional group placement.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
10a,12a-Dimethyl-4a,4b,5,6,6a,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-4h-naphtho[2,1-f]chromen-8-ol can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxyl groups.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce new functional groups, altering the compound’s chemical properties.
Scientific Research Applications
10a,12a-Dimethyl-4a,4b,5,6,6a,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-4h-naphtho[2,1-f]chromen-8-ol has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 10a,12a-Dimethyl-4a,4b,5,6,6a,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-4h-naphtho[2,1-f]chromen-8-ol involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 10a,12a-Dimethyl-3,4,4a,5,6,9,10,10a,10b,11,12,12a-dodecahydro-2H-naphtho[2,1-f]chromene-2,8(4bH)-dione
- 10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione
Uniqueness
10a,12a-Dimethyl-4a,4b,5,6,6a,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-4h-naphtho[2,1-f]chromen-8-ol stands out due to its specific structural features, such as the presence of multiple fused rings and hydroxyl groups. These features contribute to its unique chemical properties and potential biological activities, distinguishing it from similar compounds.
Properties
CAS No. |
28414-87-1 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
10a,12a-dimethyl-4a,4b,5,6,6a,7,8,9,10,10b,11,12-dodecahydro-4H-naphtho[2,1-f]chromen-8-ol |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-14(20)12-13(18)5-6-15-16(18)8-10-19(2)17(15)4-3-11-21-19/h3,11,13-17,20H,4-10,12H2,1-2H3 |
InChI Key |
NZYKYLSOOKLWLA-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC=CO4)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


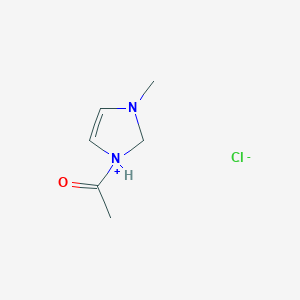
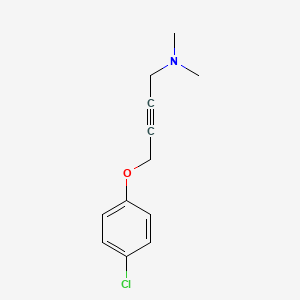
![3-[[[4-[2-[(3-Hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol](/img/structure/B14686299.png)
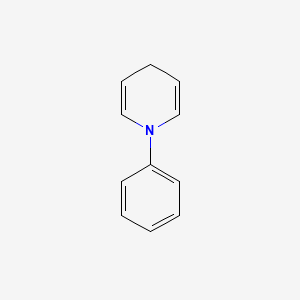



![Phenol, 2-[(3-phenyloxiranyl)carbonyl]-](/img/structure/B14686321.png)
